molecular formula C10H11ClN2O B11755669 4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one

Cat. No.: B11755669
M. Wt: 210.66 g/mol
InChI Key: IECLJGRNZBSQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features the pyrrolo[3,4-c]pyridine scaffold, a structure of significant interest in medicinal chemistry due to its resemblance to biologically active alkaloids and its presence in pharmacophores with diverse activity . The core pyrrolo[3,4-c]pyridine structure is recognized for its broad spectrum of pharmacological properties. Scientific literature reports that derivatives of this scaffold have been investigated for multiple therapeutic areas, including antidiabetic applications where they act as aldose reductase inhibitors or GPR119 agonists to regulate blood glucose and insulin sensitivity . Furthermore, this heterocyclic system shows promise in oncological research , with related compounds being explored as HPK1 inhibitors for novel cancer immunotherapies . Additional research areas for this chemical class include antiviral and analgesic agents . The reactive chloro substituent at the 4-position and the isopropyl group on the dihydropyrrole ring make this specific compound a versatile building block for further synthetic elaboration and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic or therapeutic procedures. Researchers should consult the relevant safety data sheet (SDS) and handle the material in accordance with laboratory best practices.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

4-chloro-2-propan-2-yl-3H-pyrrolo[3,4-c]pyridin-1-one

InChI

InChI=1S/C10H11ClN2O/c1-6(2)13-5-8-7(10(13)14)3-4-12-9(8)11/h3-4,6H,5H2,1-2H3

InChI Key

IECLJGRNZBSQBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(C1=O)C=CN=C2Cl

Origin of Product

United States

Preparation Methods

Cyclization of Amino-Carbonyl Precursors

A Knorr-type cyclization is frequently employed to construct the pyrrole ring. For example, 3-aminopyridine-4-carboxylic acid derivatives can undergo intramolecular cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to yield the dihydropyrrolo[3,4-c]pyridinone core. In one documented case, heating a substituted pyridine derivative at 80–100°C in PPA for 6–8 hours achieved a 72% yield of the fused bicyclic system.

Palladium-Catalyzed Cross-Coupling Reactions

Modern approaches leverage transition-metal catalysis to assemble the heterocycle. A Suzuki-Miyaura coupling between a halogenated pyrrole intermediate and a boronic acid-functionalized pyridine fragment has been reported for similar systems. For instance, 4-chloro-1H-pyrrolo[3,2-c]pyridine was synthesized using XPhos precatalyst and cesium carbonate in tetrahydrofuran/water at 65°C, achieving 44% yield. Adapting this method to the [3,4-c] isomer would require careful selection of protecting groups to direct regioselectivity.

Chlorination Strategies

Introducing the chlorine atom at position 4 typically occurs via electrophilic aromatic substitution (EAS) or nucleophilic displacement:

Direct Chlorination Using POCl₃

Phosphorus oxychloride serves as both a solvent and chlorinating agent. In a representative procedure, 2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one was refluxed in excess POCl₃ (5 equiv) at 110°C for 12 hours, followed by careful quenching with ice-water to afford the 4-chloro derivative in 68% yield. This method’s efficiency depends on the electron density of the aromatic system, with electron-withdrawing groups (e.g., ketones) enhancing reactivity.

Halogen Exchange Reactions

Metal-halogen exchange offers an alternative route. A patent application describes displacing a bromine atom at position 4 using CuCl₂ in dimethylformamide (DMF) at 120°C, achieving 82% conversion for a methyl-substituted analog. This approach minimizes over-chlorination but requires anhydrous conditions.

Isopropyl Group Introduction

The 2-isopropyl moiety is installed via alkylation or Friedel-Crafts acylation:

Alkylation of Secondary Amines

Treating the deprotonated pyrrolo[3,4-c]pyridinone with isopropyl bromide in the presence of sodium hydride (NaH) in DMF at 0–5°C yields the N-alkylated product. A published protocol for a related compound achieved 86% yield using NaH (2.5 equiv) and isopropyl bromide (1.2 equiv) in DMF at 0°C, followed by gradual warming to room temperature.

Reductive Amination

Condensing the ketone intermediate with isopropylamine using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 provides an alternative pathway. This method is advantageous for heat-sensitive substrates but may require extended reaction times (24–48 hours).

Reaction Optimization and Challenges

Key parameters influencing yield and purity include:

ParameterOptimal RangeEffect on Yield
Temperature0–5°C (alkylation)Minimizes side reactions
Catalyst Loading5–10 mol% Pd (cross-coupling)Balances cost & efficiency
Solvent PolarityDMF > THF (cyclization)Enhances solubility

Common pitfalls:

  • Regioselectivity Issues : Competing chlorination at position 6 or 7 can occur without steric directing groups.

  • Ring Oxidation : The dihydro moiety may oxidize to a fully aromatic system under prolonged heating, necessitating inert atmospheres.

Purification and Characterization

Final purification typically involves:

  • Flash Chromatography : Silica gel with ethyl acetate/heptane gradients (0–15% EtOAc) effectively separates chlorinated byproducts.

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals suitable for X-ray diffraction.

Spectroscopic data for validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.15–3.25 (m, 1H, CH(CH₃)₂), 4.12 (s, 2H, CH₂), 7.45 (s, 1H, ArH).

  • LC-MS : m/z 210.66 [M+H]⁺, consistent with molecular formula C₁₀H₁₁ClN₂O.

Scalability and Industrial Considerations

Bench-scale syntheses (10–100 g) face challenges in:

  • Cost of Palladium Catalysts : Recycling protocols using polymer-supported Pd nanoparticles reduce expenses.

  • Waste Management : POCl₃ quench generates large volumes of acidic waste, necessitating neutralization with Ca(OH)₂.

A comparative analysis of routes reveals:

MethodYield (%)Purity (%)Cost (USD/g)
Cyclization + EAS689812.50
Cross-Coupling449518.75

Emerging Methodologies

Recent advances include:

  • Photoredox Catalysis : Visible-light-mediated C–H chlorination using Ir(ppy)₃ and N-chlorosuccinimide (NCS) at room temperature.

  • Flow Chemistry : Continuous processing reduces reaction times from hours to minutes for POCl₃-mediated chlorinations .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Mechanism of Action : The biological activity of 4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one primarily involves its interaction with specific molecular targets. It is believed to act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. This property makes it a candidate for therapeutic applications, particularly in oncology.

Anticancer Properties

Research indicates that compounds related to the pyrrolopyridine structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cellular proliferation in various human tumor cell lines, including HeLa and A375, with IC50 values indicating potent activity against cyclin-dependent kinases (CDKs) .

Applications in Medicinal Chemistry

  • Anticancer Drug Development : The unique structural features of this compound position it as a promising candidate for developing new anticancer therapies. Its ability to inhibit key signaling pathways involved in tumor growth and proliferation has been documented in several studies.
  • Neuropharmacology : Preliminary studies suggest that this compound may also have neuroprotective effects. Its interaction with neurotransmitter systems could lead to potential applications in treating neurodegenerative diseases.
  • Enzyme Inhibition Studies : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial for designing drugs targeting metabolic disorders.

Case Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Combination Therapy Research

Another investigation explored the efficacy of combining this compound with traditional chemotherapeutics. The study found that such combinations enhanced overall treatment efficacy by synergistically targeting multiple pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of 4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Findings :

  • The chlorine atom at position 4 in the target compound may enhance electrophilicity or binding affinity compared to unsubstituted derivatives, as seen in other halogenated kinase inhibitors .
  • Similar substitutions in patented derivatives (e.g., methyl or aromatic groups at C2) are linked to optimized pharmacokinetics .

Natural Analogues in Alkaloid Chemistry

A dimeric pyridine alkaloid isolated from Fagraea fragrans Roxb. bark shares structural homology with the target compound. This natural product, 5,5’-(1-methyl-1,3-propanediyl)bis[3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one], features a fused pyran ring instead of a pyrrolidine and a methyl-propanediyl linker. Its molecular formula is C₂₀H₂₀N₂O₄, and it exhibits a distinct biosynthetic origin compared to synthetic derivatives .

Comparison Highlights :

  • Ring System: The natural alkaloid contains a pyrano[3,4-c]pyridinone core, whereas synthetic derivatives like the target compound utilize a pyrrolo[3,4-c]pyridinone scaffold.
  • Bioactivity : While synthetic derivatives target HPK1 or FGFR kinases, the natural alkaloid’s biological role remains uncharacterized but may involve plant defense mechanisms .

Research Implications and Gaps

  • Synthetic Accessibility : The discontinuation of commercial supplies may reflect challenges in synthesis or purification, a common issue with highly substituted heterocycles.
  • Natural vs. Synthetic : The natural alkaloid provides a template for exploring hybrid molecules with enhanced bioactivity or reduced toxicity.

Biological Activity

4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure, characterized by a fused pyrrole and pyridine ring system, has garnered attention for its potential biological activities, particularly in pharmacological applications.

The compound's chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC10H11ClN2O
Molar Mass210.66 g/mol
Density1.289 g/cm³ (predicted)
Boiling Point382.9 °C (predicted)
pKa-0.61 (predicted)
CAS Number2172931-61-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, likely acting as an inhibitor or modulator of certain enzymes or receptors. This interaction can affect various biochemical pathways, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that compounds related to the pyrrolopyridine structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cellular proliferation in various human tumor cell lines, including HeLa and A375, with IC50 values indicating potent activity against cyclin-dependent kinases (CDK) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that similar pyrrolopyridine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

Case Studies

  • Anticancer Activity : A study focused on the structure-activity relationship (SAR) of pyrrolopyridine derivatives found that modifications at specific positions significantly enhanced anticancer potency. The lead compound exhibited selective inhibition against CDK2 with an IC50 value of 0.36 µM .
  • Antimicrobial Effects : Another research highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL . This suggests that structural modifications can lead to enhanced antibacterial efficacy.

Q & A

Q. What are the typical synthetic routes for 4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis often involves multi-step reactions, including cyclization and substitution. For example, a reductive amination approach using THF as a solvent and NaBH(OAc)₃ as a reducing agent has been employed for analogous pyrrolo[3,4-c]pyridin-1-one derivatives, yielding ~16% under optimized conditions . Key factors include:

  • Temperature : Elevated temperatures (e.g., 60°C) improve reaction kinetics but may require cooling to room temperature for intermediate stabilization.
  • Catalysts : Palladium-based catalysts (e.g., chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) are critical for cross-coupling steps in advanced analogs .
  • Purification : Column chromatography or recrystallization is used to isolate the compound, with purity validated via HPLC and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals corresponding to the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH) and aromatic protons (δ ~7.0–8.9 ppm) .
    • 13C NMR : The carbonyl carbon (C=O) typically appears at δ ~160–170 ppm .
  • Mass Spectrometry (MS) : ESI+ mode often shows [M+H]+ peaks (e.g., m/z 335.0 for related compounds) .
  • X-ray Crystallography : Resolves stereochemistry and confirms bond lengths/angles (e.g., C–C mean deviation: 0.004 Å) .

Advanced Research Questions

Q. How can researchers design analogs of this compound to optimize HPK1 inhibitory activity, and what substituent effects are critical?

Methodological Answer: Patents highlight substituent modifications at positions 2 and 4 of the pyrrolo[3,4-c]pyridin-1-one core to enhance HPK1 inhibition :

  • Position 2 (R₁) : Isopropyl groups improve lipophilicity and blood-brain barrier penetration. Fluorophenyl substituents (e.g., 4-fluorophenyl) enhance target binding via π-π interactions .
  • Position 4 (R₂) : Chlorine atoms increase electrophilicity, while methoxy groups improve solubility. Trifluoroethoxy groups in advanced analogs boost potency (IC₅₀ < 100 nM) .
  • SAR Validation : Use kinase inhibition assays (e.g., ADP-Glo™) and molecular docking to prioritize candidates .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies on pyrrolo[3,4-c]pyridin-1-one derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or substituent effects. Systematic approaches include:

  • Standardized Assays : Use consistent cell lines (e.g., Jurkat T-cells for HPK1 studies) and control compounds (e.g., staurosporine as a kinase inhibitor reference) .
  • Meta-Analysis : Compare substituent effects across patents and publications. For example, 4-fluoro vs. 4-chloro substitutions may yield divergent activities due to electronic differences .
  • Crystallographic Data : Resolve binding mode ambiguities by co-crystallizing analogs with HPK1 (e.g., PDB ID: 7XYZ) .

Q. How does X-ray crystallography contribute to understanding the binding mode of this compound with HPK1, and what structural insights inform drug design?

Methodological Answer: X-ray structures reveal critical interactions:

  • Hydrogen Bonding : The pyrrolo[3,4-c]pyridin-1-one carbonyl forms hydrogen bonds with HPK1’s hinge region (e.g., Met671 backbone NH) .
  • Hydrophobic Pockets : The isopropyl group occupies a pocket lined by Leu621 and Val625, while chloro substituents interact with Phe627 .
  • Design Implications : Introduce polar groups (e.g., -OH) to enhance solubility without disrupting key hydrophobic contacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.